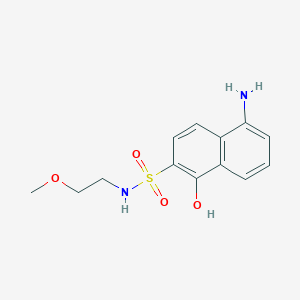
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C13H16N2O4S. It is known for its unique structure, which includes an amino group, a hydroxy group, and a sulfonamide group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene, followed by reduction to introduce the amino group. The hydroxy group can be introduced through hydroxylation reactions, and the sulfonamide group is typically added via sulfonation followed by amide formation with 2-methoxyethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its sulfonamide group can inhibit certain enzymes, while the amino and hydroxy groups can interact with various biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-hydroxy-N-(2-ethoxyethyl)naphthalene-2-sulfonamide
- 5-Amino-1-hydroxy-N-(2-methoxypropyl)naphthalene-2-sulfonamide
- 5-Amino-1-hydroxy-N-(2-methoxybutyl)naphthalene-2-sulfonamide
Uniqueness
5-Amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
92890-08-9 |
|---|---|
Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
5-amino-1-hydroxy-N-(2-methoxyethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c1-19-8-7-15-20(17,18)12-6-5-9-10(13(12)16)3-2-4-11(9)14/h2-6,15-16H,7-8,14H2,1H3 |
InChI Key |
GHJOGDGOOSDBAS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


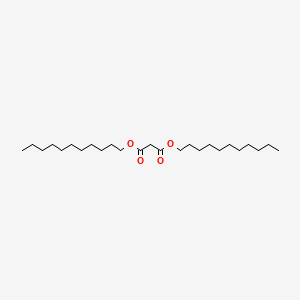
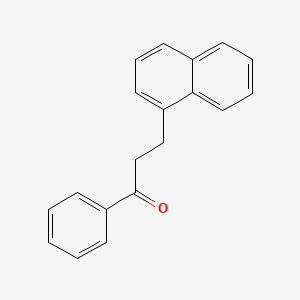
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)


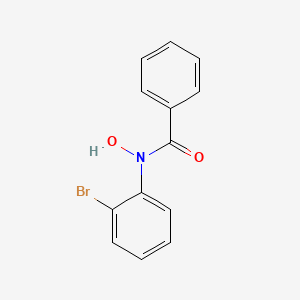
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
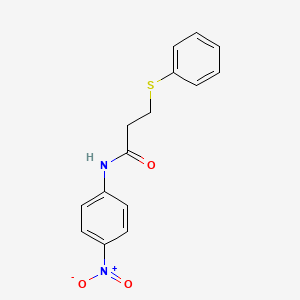
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
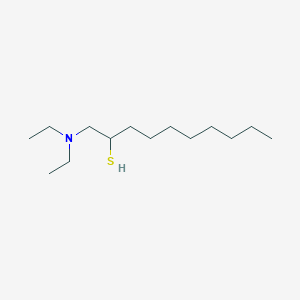
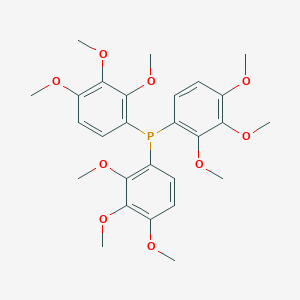
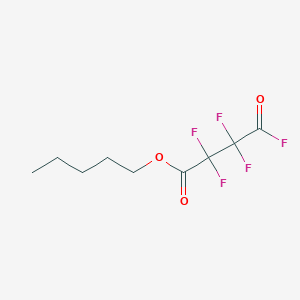

![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
